molecular formula C13H12O2S3 B2633367 4-(phenylsulfanyl)-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione CAS No. 478067-51-5

4-(phenylsulfanyl)-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione

Cat. No.: B2633367
CAS No.: 478067-51-5
M. Wt: 296.42
InChI Key: WBOPFGHZQCCSSV-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-1,1-dione is a sulfur-containing heterocyclic compound characterized by a fused thienothiopyran core and a phenylsulfanyl substituent at the 4-position. Its structure combines a dione moiety (1,1-dione) with a thieno[2,3-b]thiopyran scaffold, rendering it a molecule of interest in organic synthesis and materials science.

Properties

IUPAC Name

4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S3/c14-18(15)9-7-12(11-6-8-16-13(11)18)17-10-4-2-1-3-5-10/h1-6,8,12H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOPFGHZQCCSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1SC3=CC=CC=C3)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylsulfanyl)-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-1,1-dione typically involves the reaction of thieno[2,3-b]thiopyran derivatives with phenylsulfanyl reagents under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity 4-(phenylsulfanyl)-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-1,1-dione.

Chemical Reactions Analysis

Types of Reactions

4-(phenylsulfanyl)-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

4-(phenylsulfanyl)-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-1,1-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(phenylsulfanyl)-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Substituent Variations

The thieno[2,3-b]thiopyran-1,1-dione framework is shared across the following compounds:

4-(Phenylsulfanyl)-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-1,1-dione (target compound): Features a phenylsulfanyl group (-SPh) at the 4-position.

2,3-Dihydro-1λ⁶-thieno[2,3-b]thiopyran-1,1,4-trione 4-(N-phenylhydrazone) (CAS 338416-92-5): Contains a phenylhydrazone substituent (-NHN=Ph) and an additional trione group .

(2S,4S)-4-Amino-2-methyl-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-1,1-dione (CAS 1778636-43-3): Substituted with an amino (-NH₂) and methyl (-CH₃) group .

Molecular and Physical Properties
Property Target Compound (Inferred) CAS 338416-92-5 CAS 1778636-43-3
Molecular Formula C₁₃H₁₂O₂S₃ (estimated) C₁₃H₁₂N₂O₂S₂ C₈H₁₁NO₂S₂
Molecular Weight ~300–310 g/mol (estimated) 292.38 g/mol 217.31 g/mol
Density ~1.4–1.5 g/cm³ (analogous to ) 1.45 ± 0.1 g/cm³ Not reported
Boiling Point ~500–550°C (analogous to ) 523.7 ± 60.0°C Not reported
Acidity (pKa) ~12–13 (sulfanyl group influence) 12.49 ± 0.20 Not reported

Key Observations :

  • The phenylsulfanyl substituent likely increases molecular weight compared to the amino-methyl analog .
  • The phenylhydrazone derivative (CAS 338416-92-5) exhibits higher predicted acidity (pKa ~12.5) due to the electron-withdrawing hydrazone group, whereas the phenylsulfanyl group may confer moderate acidity .
  • Density and boiling point trends align with sulfur content and substituent bulkiness .

Research Findings and Limitations

  • Electronic Effects : Sulfur atoms in the thiopyran core contribute to π-conjugation, but substituents like phenylsulfanyl (-SPh) may introduce steric hindrance, reducing solubility compared to smaller groups (e.g., -NH₂) .
  • Thermal Stability : Higher molecular weight derivatives (e.g., CAS 338416-92-5) exhibit elevated boiling points, correlating with increased van der Waals interactions .
  • Data Gaps : Direct experimental data for the target compound are absent in the provided evidence; inferences rely on structural analogs.

Biological Activity

The compound 4-(phenylsulfanyl)-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione is a member of the thieno[2,3-b]thiopyran family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H9S3O2\text{C}_{11}\text{H}_{9}\text{S}_{3}\text{O}_{2}

This compound features a thieno ring system fused with a dione structure, which is significant for its biological activity.

Antitumor Activity

Research indicates that derivatives of thieno[2,3-b]thiopyran compounds exhibit notable antitumor properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various human tumor cell lines with IC50 values in the low micromolar range. The mechanism appears to involve the inhibition of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and repair .

CompoundTarget EnzymeIC50 (µM)Cell Line
4-(phenylsulfanyl)-2H-thieno[2,3-b]thiopyran-1,1-dioneTS/DHFR0.5 - 5Various

Antiparasitic Activity

The compound has also shown promising results against parasites responsible for tropical diseases such as malaria and leishmaniasis. In vitro studies indicated an effective concentration (EC50) below 10 μM against these parasites, suggesting that it may disrupt critical metabolic pathways within the organisms .

The biological activity of this compound is largely attributed to its ability to interact with specific proteins involved in cellular metabolism. For example:

  • Allosteric Modulation : The compound acts as an allosteric inhibitor of trypanothione reductase (TR), an enzyme essential for maintaining redox balance in parasitic cells. This interaction leads to increased levels of reactive oxygen species (ROS), contributing to parasite cell death .
  • Enzyme Inhibition : By inhibiting enzymes such as TS and DHFR, the compound interferes with nucleotide synthesis, thereby affecting cell proliferation in tumor cells .

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of various thieno derivatives including 4-(phenylsulfanyl)-2H-thieno[2,3-b]thiopyran-1,1-dione against a panel of cancer cell lines. Results showed significant growth inhibition compared to control groups.

Study 2: Antiparasitic Activity

In another study focusing on antiparasitic effects, the compound was tested against Trypanosoma brucei. The results indicated that compounds with similar structures demonstrated enhanced activity through disruption of thiol metabolism pathways.

Q & A

Q. What are the optimal synthetic routes for 4-(phenylsulfanyl)-2H,3H,4H-thieno[2,3-b]thiopyran-1,1-dione, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of thiophene precursors with sulfur-containing reagents. Key steps include:

  • Thiophene functionalization : Introduce sulfanyl groups via nucleophilic substitution (e.g., using NaSH or PhSH under inert atmosphere) .
  • Cyclization : Catalyzed by Lewis acids (e.g., AlCl₃ or BF₃·Et₂O) at 80–100°C to form the thiopyran core .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water).

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • NMR :
    • ¹H NMR : Distinct signals for phenylsulfanyl protons (δ 7.2–7.5 ppm) and thiopyran methylene groups (δ 3.8–4.2 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm and thiopyran ring carbons at 110–130 ppm .
  • X-ray Crystallography : Resolves bond lengths (C–S: ~1.75 Å) and confirms planarity of the fused thieno-thiopyran system .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 333. Confirm isotopic patterns for sulfur atoms .

Data Contradiction Alert: Discrepancies in ¹H NMR shifts may arise from solvent polarity (CDCl₃ vs. DMSO-d6). Cross-validate with IR (C=O stretch at 1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-deficient thieno-thiopyran core facilitates nucleophilic aromatic substitution (SNAr) at the 2-position. Computational studies (DFT/B3LYP) reveal:

  • HOMO/LUMO : LUMO localized on the thiopyran ring (-3.2 eV), enabling attack by nucleophiles (e.g., amines, thiols) .
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at the phenylsulfanyl moiety increase reactivity by 30% compared to -OCH₃ .

Experimental Design Tip: Use Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids to functionalize the thiophene ring. Optimize ligand (e.g., XPhos) and base (K₂CO₃ vs. Cs₂CO₃) for C–C bond formation .

Q. What strategies resolve contradictions in reported biological activity data for thieno-thiopyran derivatives?

Discrepancies often arise from impurities or assay conditions. Mitigation steps:

  • Purity Validation : Use orthogonal methods (HPLC, elemental analysis) to ensure >98% purity .
  • Assay Standardization : Compare MIC values against S. aureus under consistent conditions (e.g., Mueller-Hinton broth, 37°C).
  • Metabolite Screening : LC-MS/MS to identify degradation products interfering with activity .

Q. How can computational modeling predict the compound’s stability under physiological conditions?

  • Molecular Dynamics (MD) : Simulate hydrolysis of the 1,1-dione moiety in aqueous buffer (pH 7.4).
  • Thermodynamic Parameters : Calculate ΔG of degradation using Gaussian09 (MP2/cc-pVTZ). Experimentally validate via DSC/TGA (decomposition onset: 210°C) .
  • Metabolite Prediction : Use Schrödinger’s Metabolite Module to identify likely Phase I metabolites (e.g., sulfoxide formation) .

Q. What advanced techniques characterize crystallographic disorder in this compound?

  • Single-Crystal XRD : Refine occupancy factors for disordered phenylsulfanyl groups using SHELXL .
  • Twinned Crystals : Apply PLATON’s TWINABS for data integration. Example refinement:
    • R₁ = 0.040, wR₂ = 0.105 for non-disordered model .
    • Twin law: (-h, -k, l) with 34% twin fraction .

Q. Methodological Resources

  • Synthetic Protocols : J. Chem. Res. 2005, Phosphorus Sulfur Silicon Relat. Elem. 2008 .
  • Crystallography : Acta Cryst. E (2008–2009) .
  • Thermochemistry : J. Chem. Thermodyn. (2010) .

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